molecular formula C26H26N2O7 B12028697 4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate CAS No. 765912-98-9

4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate

Cat. No.: B12028697
CAS No.: 765912-98-9
M. Wt: 478.5 g/mol
InChI Key: CJXGWHCSPLCRGB-JVWAILMASA-N
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Description

4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C27H27N3O7 and a molecular weight of 505.532 g/mol This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, ethoxy, and carbohydrazonoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzoyl chloride with hydrazine hydrate to form the corresponding hydrazone.

    Coupling Reaction: The hydrazone intermediate is then coupled with 2-methoxyphenyl 4-ethoxybenzoate under acidic or basic conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbohydrazonoyl group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The compound’s methoxy and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the carbohydrazonoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.

    4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate: Similar structure but with a butoxy group instead of an ethoxy group.

    4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)phenyl 2-methylbenzoate: Similar structure but with a methyl group instead of an ethoxy group.

Uniqueness

The uniqueness of 4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group, in particular, may influence its solubility and interaction with biological targets differently compared to similar compounds with other substituents.

Properties

CAS No.

765912-98-9

Molecular Formula

C26H26N2O7

Molecular Weight

478.5 g/mol

IUPAC Name

[4-[(E)-[(3,4-dimethoxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-ethoxybenzoate

InChI

InChI=1S/C26H26N2O7/c1-5-34-20-10-7-18(8-11-20)26(30)35-22-12-6-17(14-23(22)32-3)16-27-28-25(29)19-9-13-21(31-2)24(15-19)33-4/h6-16H,5H2,1-4H3,(H,28,29)/b27-16+

InChI Key

CJXGWHCSPLCRGB-JVWAILMASA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC(=C(C=C3)OC)OC)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

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